AMMONIUM, (3-(p-TRIMETHYLAMMONIOPHENYL)PROPYL)TRIMETHYL-, DIIODIDE
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Overview
Description
Ammonium, (3-(p-trimethylammoniophenyl)propyl)trimethyl-, diiodide is a bioactive chemical.
Scientific Research Applications
Quaternary Ammonium Salts in Organic Chemistry
Quaternary ammonium salts, such as phenyl trimethylammonium iodide, are used as alternative methylating agents in organic chemistry. These compounds are advantageous due to their non-volatility, non-carcinogenic nature, and ease of handling. They have shown promising results in the α-methylation of aryl ketones, offering up to 85% yield and using green solvents like anisole (Templ & Schnürch, 2022).
Ammonium in Photochromic and Electrochromic Hydrogels
Ammonium cations have been utilized in the creation of photochromic (PC) and electrochromic (EC) bifunctional hydrogels. These gels, formed by dispersing thienoviologen derivatives in polyacrylamide hydrogels, show reversible PC and EC behaviors. Such hydrogels, including variants like N,N'-di(3-(trimethylammonio)propyl)-4,4'-(thien-2,5-diyl)bispyridinium tetrabromide, expand the photoresponse range and stabilize the photoinduced radical intermediate (Chang et al., 2022).
Ammonium Transport in Biological Systems
Ammonium plays a crucial role as a nitrogen source in bacteria, fungi, and plants. The transport proteins for ammonium, like AmtB in Escherichia coli, facilitate the movement of ammonia through a hydrophobic pore. These proteins are vital in understanding the transport mechanism of ammonia gas in various organisms (Zheng et al., 2004).
Synthesis of Ammonium Salts
The synthesis of p-acdophenyl trimethyl ammonium iodide demonstrates the practical application of these compounds in chemical synthesis. The use of methyl iodide in ethyl acetate solution allows for a yield of up to 85% under optimal conditions. Such synthetic processes are fundamental in producing various quaternary ammonium compounds for diverse applications (Qiu De-min, 2014).
properties
CAS RN |
63951-23-5 |
---|---|
Product Name |
AMMONIUM, (3-(p-TRIMETHYLAMMONIOPHENYL)PROPYL)TRIMETHYL-, DIIODIDE |
Molecular Formula |
C15H28I2N2 |
Molecular Weight |
490.2 g/mol |
IUPAC Name |
trimethyl-[3-[4-(trimethylazaniumyl)phenyl]propyl]azanium;diiodide |
InChI |
InChI=1S/C15H28N2.2HI/c1-16(2,3)13-7-8-14-9-11-15(12-10-14)17(4,5)6;;/h9-12H,7-8,13H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
YIGNINFAAFTVJS-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CCCC1=CC=C(C=C1)[N+](C)(C)C.[I-].[I-] |
Canonical SMILES |
C[N+](C)(C)CCCC1=CC=C(C=C1)[N+](C)(C)C.[I-].[I-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Ammonium, (3-(p-trimethylammoniophenyl)propyl)trimethyl-, diiodide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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